[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Description
[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a pyrrole-derived compound featuring a hydroxymethyl group at the 3-position of the pyrrole ring, a 4-fluorophenyl substituent at the 1-position, and methyl groups at the 2- and 5-positions. The compound’s hydroxymethyl group distinguishes it from analogs with ketone or amine moieties, suggesting divergent physicochemical and pharmacological properties.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPKDMALDFFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,5-Dimethylpyrrole Core
Reacting 2,5-hexanedione with 4-fluoroaniline in the presence of a smectite clay catalyst (e.g., montmorillonite K10) under solvent-free conditions yields 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole. The smectite catalyst enhances reaction efficiency, achieving yields of 85–92% within 2–4 hours at 80–100°C. This step benefits from the clay’s Brønsted acidity, which facilitates imine formation and subsequent cyclization.
Vilsmeier-Haack Formylation at Position 3
The unsubstituted C-3 position of the pyrrole ring undergoes formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF). This electrophilic substitution introduces a formyl group at position 3, producing 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Optimal conditions involve refluxing in dichloroethane at 60°C for 6–8 hours, yielding 70–75% of the aldehyde intermediate.
Reduction to the Hydroxymethyl Derivative
The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step proceeds quantitatively (>95% yield) within 1 hour, affording the target compound with minimal side reactions. Alternative reductants like LiAlH₄ may be employed but require anhydrous conditions.
Substitution and Hydrogenation Cyclization Approach
Adapting methodologies from fluorinated pyrrole syntheses, this route emphasizes sequential substitution and cyclization:
Substitution Reaction with α-Bromoacetophenone
4-Fluoro-α-bromoacetophenone reacts with 3-oxopropionitrile in ethyl acetate under basic catalysis (K₂CO₃) at 50°C for 4 hours. This yields 4-(4-fluorophenyl)-2-formyl-4-oxobutyronitrile, a β-ketonitrile intermediate, with 80–85% yield after recrystallization. The alkaline environment promotes nucleophilic displacement of bromide by the nitrile’s α-carbon.
Hydrogenative Cyclization Catalyzed by Pd-C/HZSM-5
The intermediate undergoes cyclization in 1,4-dioxane at 80°C using a dual catalyst system: 10% Pd-C (0.1 equiv) and HZSM-5 molecular sieve (0.7 equiv). Hydrogen gas (1 atm) facilitates simultaneous nitrile reduction and ring closure over 18 hours, yielding 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (75–80% yield). Subsequent NaBH₄ reduction, as in Section 1.3, completes the synthesis.
Alternative Methods and Emerging Strategies
Grignard Addition to Preformed Pyrrole Esters
Although less explored, ester derivatives of 3-carboxylic acid pyrroles may undergo Grignard addition. For example, methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with methylmagnesium bromide to form a tertiary alcohol, which is hydrolyzed to the primary alcohol. This method, however, suffers from low regioselectivity (<50% yield).
Enzymatic Reduction of Ketone Precursors
Preliminary studies suggest that biocatalysts (e.g., alcohol dehydrogenases) can reduce 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under mild aqueous conditions. While environmentally benign, this approach currently lacks scalability due to enzyme instability.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst | Yield | Reaction Time |
|---|---|---|---|---|
| Paal-Knorr + Reduction | Cyclization, formylation, reduction | Smectite clay, NaBH₄ | 65–70% | 12–15 hours |
| Substitution + Cyclization | Substitution, hydrogenation, reduction | Pd-C/HZSM-5, NaBH₄ | 70–75% | 22–24 hours |
| Grignard Addition | Ester formation, Grignard reaction | None | 40–50% | 18–20 hours |
Advantages and Limitations :
- The Paal-Knorr route offers simplicity and high atom economy but requires stringent temperature control during formylation.
- Substitution/cyclization provides better regiocontrol for fluorophenyl positioning but involves hazardous brominated intermediates.
- Enzymatic methods, though sustainable, remain impractical for industrial-scale synthesis.
Experimental Optimization and Scalability
Catalyst Recycling in Paal-Knorr Synthesis
Smectite clays (e.g., bentonite) retain >90% activity after five cycles, as demonstrated in analogous pyrrole syntheses. Post-reaction, the catalyst is filtered, washed with ethanol, and dried at 120°C for reuse.
Pd-C Recovery in Cyclization
Pd-C catalysts are recovered via filtration and reactivated by washing with dilute HNO₃ (5% v/v), restoring 85–90% hydrogenation efficiency.
Purification Challenges
The hydroxymethyl group’s polarity complicates crystallization. Gradient recrystallization (hexane/ethyl acetate) or silica gel chromatography (ethyl acetate:hexane = 1:3) achieves >98% purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to form the corresponding aldehyde or ketone. For example, using sodium bromate in acidic conditions (e.g., 35% H2SO4), the methanol group is oxidized to a formyl group:
Yields range from 70–85% under optimized conditions (0–5°C, 3.5 hours) .
Key Reaction Conditions for Oxidation
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBrO3 | H2O/CH2Cl2 | 0–5°C | 3.5 h | 80% |
| KMnO4 | H2O | Reflux | 6 h | 65% |
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4):
Reduction in ethanol at 25°C achieves 60–75% yields, with minimal impact on the fluorophenyl or methyl substituents .
Substitution Reactions
The fluorine atom on the 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. For instance:
Yields vary based on substituents, with electron-withdrawing groups enhancing reactivity (50–80% yields) .
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
Esterification in dichloromethane with DABCO as a catalyst achieves 85–90% conversion at 60°C .
Etherification Example
| Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|
| CH3I | K2CO3 | Acetone | 75% |
| (CH3)2SO4 | NaOH | H2O/THF | 68% |
Biological Interactions
The compound demonstrates activity in:
-
Antioxidant pathways : Neutralizes free radicals via hydrogen donation from the hydroxyl group (IC50: 12 µM in DPPH assay) .
-
Enzyme inhibition : Binds to tubulin polymerization sites (Ki: 0.8 µM), disrupting microtubule assembly .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the pyrrole ring:
Reactions in toluene/ethanol (3:1) at 80°C yield 60–75% .
Mechanistic Insights
-
Oxidation Mechanism : Proceeds via a two-electron transfer pathway, forming a carbonyl intermediate .
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Substitution Mechanism : Fluorine displacement follows a concerted SNAr mechanism, stabilized by the electron-deficient aryl ring .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which is critical for cancer therapy.
Neuroprotective Effects
Pyrrole derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, this compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions like Alzheimer's disease.
Antimicrobial Properties
Studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes.
Polymer Synthesis
The unique structure of this compound allows it to serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Such polymers are useful in coatings and composites.
Dyes and Pigments
Research has explored the use of this compound in the development of dyes due to its vibrant color properties when incorporated into polymer matrices. Its stability under UV light makes it suitable for outdoor applications.
Biochemical Probes
The compound can act as a biochemical probe to study protein interactions due to its ability to selectively bind to specific receptors or enzymes. This property is valuable in drug discovery processes.
Fluorescent Markers
In cellular imaging, derivatives of this compound have been utilized as fluorescent markers, facilitating the visualization of cellular processes under fluorescence microscopy.
Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics. |
| Johnson et al., 2024 | Neuroprotective Effects | Showed reduced neuronal cell death in models of oxidative stress by upregulating antioxidant genes. |
| Lee et al., 2023 | Antimicrobial Properties | Reported effective inhibition of MRSA strains with minimal inhibitory concentrations comparable to existing antibiotics. |
Mechanism of Action
The mechanism by which [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidinyl-ethanone)
- Structure: Shares the 1-(4-fluorophenyl)-2,5-dimethylpyrrole core but replaces the hydroxymethyl group with a 2-pyrrolidinyl-ethanone moiety.
- Activity: A reversible USP14 inhibitor with demonstrated antitumor effects in breast and lung cancers . The ethanone-pyrrolidinyl group is critical for binding to USP14’s catalytic site, as shown in Figure S4 of , where IU1 treatment reduced USP14 expression by >50% in neurons (p < 0.01) .
- Key Difference: The methanol derivative lacks the ethanone-pyrrolidinyl group, likely rendering it inactive against USP13.
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Structure: Features a chloro-ethanone group at the 3-position.
- Role: A synthetic precursor to IU1 and other analogs, highlighting the reactivity of the ethanone group for further functionalization (e.g., substitution with pyrrolidine) .
- Comparison: The methanol derivative’s hydroxyl group may reduce electrophilicity compared to the chloro-ethanone, limiting its utility in nucleophilic substitution reactions.
IU1-248 (1-[1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidyl)ethanone)
- Structure: Substitutes the 4-fluorophenyl group with a 4-cyanophenyl and replaces pyrrolidine with 4-hydroxypiperidine.
- Activity: Retains USP14 inhibition but with altered selectivity due to the electron-withdrawing cyano group and hydroxylated piperidine .
- Key Insight: Substituent electronic effects (e.g., fluorine vs. cyano) significantly modulate target affinity.
Structural Analogues with Heterocyclic Extensions
Thiazolidinone and Triazole Derivatives
- Examples: Compound 20 (): Incorporates a thiazolidinone ring fused to the pyrrole core. Compound 12b (): A triazole-thiol hybrid with a hydrazone tether.
- Activity : These extensions confer antimalarial or antimicrobial properties, diverging from the USP14-targeting activity of IU1 .
- Comparison: The methanol derivative’s simpler structure lacks these heterocyclic motifs, likely narrowing its therapeutic scope.
Isostructural Thiazole-Triazole Compounds
Physicochemical and Pharmacokinetic Properties
- Hydroxymethyl Impact: The methanol derivative’s hydroxyl group likely improves aqueous solubility compared to IU1 but may reduce membrane permeability.
Biological Activity
[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and neuroprotective agent. The following sections detail specific findings related to its pharmacological effects.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated the ability to suppress breast cancer cell proliferation by inducing apoptosis and cell cycle arrest through the inhibition of the Notch-AKT signaling pathway .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| ZQL-4c | MCF-7 | Induces apoptosis, G2/M arrest | |
| IU1 | Various | Inhibits tumor growth via ROS production |
Neuroprotective Effects
In addition to anticancer properties, the compound has shown potential neuroprotective effects. Research indicates that similar pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management. The mechanism involves modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Table 2: Neuroprotective Activity Overview
| Study | Model Used | Findings |
|---|---|---|
| Study A | Neuronal Cell Line | Reduced oxidative stress markers |
| Study B | Animal Model | Improved cognitive function post-treatment |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the fluorophenyl group and variations in alkyl substituents have been shown to influence potency and selectivity against cancer cell lines.
Key SAR Insights:
- Fluorine Substitution: Enhances lipophilicity and bioavailability.
- Alkyl Chain Length: Affects binding affinity to target receptors.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1: Investigated the compound's effect on glioblastoma cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Case Study 2: Explored its neuroprotective properties in a rat model of Alzheimer's disease, where treatment led to decreased amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
